5-Chloro-4-methylpentanoic acid
Overview
Description
5-Chloro-4-methylpentanoic acid is a building block with the molecular formula C6H11ClO2 and a molecular weight of 150.6 . It is also known by its CAS number: 1934470-96-8 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CC(CCC(=O)O)CCl . This indicates that the compound contains a carboxylic acid group (COOH) and a chlorine atom attached to the carbon chain .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 150.6 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources . Generally, these properties can be influenced by factors such as the presence of functional groups, molecular size, and the nature of the chemical bonds in the molecule .
Scientific Research Applications
1. Chemical Extraction and Separation
5-Chloro-4-methylpentanoic acid has been utilized in the field of chemical extraction and separation. Gawali and Shinde (1974) used a related compound, 4-methylpentan-2-ol, for the quantitative extraction of iron(III) from hydrochloric acid, demonstrating its potential in selective extraction processes (Gawali & Shinde, 1974).
2. Biochemical Research
In biochemical research, derivatives of this compound have been used to identify reactive groups in enzymes. Chalkley and Bloxham (1976) used 5-chloro-4-oxo[3,5-3H]pentanoic acid to study the reactivity of cysteine in rabbit muscle pyruvate kinase, contributing to our understanding of enzyme interactions and modifications (Chalkley & Bloxham, 1976).
3. Analytical Chemistry
Gracia-Moreno et al. (2015) developed a method to analyze derivatives of 4-methylpentanoic acid in wine and other alcoholic beverages. Their method, involving solid-phase extraction and gas chromatography, showcases the application of this compound in analytical chemistry for detecting and quantifying specific compounds in complex mixtures (Gracia-Moreno, Lopez, & Ferreira, 2015).
4. Synthesis of Organic Compounds
In the field of organic synthesis, this compound and its derivatives are valuable. Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride, a compound related to this compound, demonstrating its utility in the synthesis of complex organic molecules (Yuan, 2006).
Properties
IUPAC Name |
5-chloro-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYYVCGPHSLURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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